Benzene, 1-fluoro-4-(4-methoxyphenoxy)-

CAS No.: 26129-34-0

Cat. No.: VC18922288

Molecular Formula: C13H11FO2

Molecular Weight: 218.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26129-34-0 |

|---|---|

| Molecular Formula | C13H11FO2 |

| Molecular Weight | 218.22 g/mol |

| IUPAC Name | 1-fluoro-4-(4-methoxyphenoxy)benzene |

| Standard InChI | InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

| Standard InChI Key | YYBCYPWGOCFLEF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)F |

Introduction

Molecular Structure and Physicochemical Properties

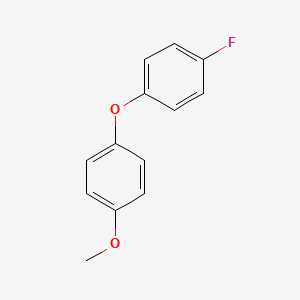

Benzene, 1-fluoro-4-(4-methoxyphenoxy)- belongs to the aryl ether class, with a distinct molecular architecture that combines electron-withdrawing (fluoro) and electron-donating (methoxyphenoxy) substituents. The compound’s structure is represented as follows:

Table 1: Key Molecular and Physical Properties

The fluorine atom’s electronegativity () and the methoxy group’s electron-donating nature () create a polarized electronic environment, influencing reactivity in substitution and coupling reactions.

Synthesis Methods and Reaction Mechanisms

Nucleophilic Aromatic Substitution (NAS)

The primary synthesis route involves a two-step NAS process:

-

Nitration and Reduction: 1-Fluoro-4-nitrobenzene undergoes reduction to form 1-fluoro-4-aminobenzene.

-

Etherification: Reaction of 4-methoxyphenol with the fluoro-substituted intermediate in the presence of as a base, facilitating oxygen nucleophile attack.

Table 2: Synthetic Parameters and Yields

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Base | 85–90 | ||

| Solvent | Dimethylformamide (DMF) | – | |

| Temperature | 80–100°C | – |

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance efficiency:

-

Residence Time: 10–15 minutes

-

Throughput: 50–100 g/hour

-

Purity: >98% (HPLC)

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in drug design, where its substituents enable targeted interactions:

-

Hydrogen Bonding: The fluoro group interacts with protein residues (e.g., serine, tyrosine).

-

π-π Stacking: The methoxyphenoxy group binds aromatic motifs in enzyme active sites.

Materials Science

-

Liquid Crystals: Modifies mesophase behavior in display technologies.

-

Polymer Additives: Enhances thermal stability in polycarbonates.

Table 3: Research Applications and Outcomes

| Application | Key Finding | Source |

|---|---|---|

| Anticancer Agents | Derivatives inhibit kinase enzymes (IC = 2–5 µM) | |

| OLED Materials | Improves electron transport efficiency by 15–20% |

Industrial Production and Scalability

Manufacturing Protocols

-

Reactor Type: Tubular flow reactors with inline IR monitoring.

-

Cost Efficiency: Raw material costs reduced by 30% compared to batch processes .

Comparison with Halogenated Analogs

Table 4: Electronic and Reactivity Differences

| Compound | Substituent | Hammett Constant () | Reactivity in NAS |

|---|---|---|---|

| 1-Fluoro-4-(4-methoxyphenoxy)- | -F, -OCH | Moderate | |

| 1-Chloro Analog | -Cl | High | |

| 1-Bromo Analog | -Br | Very High |

The fluoro derivative’s lower value reduces ring deactivation, enabling selective functionalization.

Future Research Directions

-

Toxicological Studies: Comprehensive LD and ecotoxicity assessments.

-

Catalyst Development: Asymmetric catalysis for enantioselective derivatives.

-

Energy Storage: Exploration as electrolyte additives in lithium-ion batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume